molecular formula C13H16ClF2N3 B12215051 benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine

benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B12215051
M. Wt: 287.73 g/mol
InChI Key: ZAVJAOBZLJMOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a chemical compound with a unique structure that includes a benzyl group, a difluoroethyl group, and a pyrazolylmethyl group.

Preparation Methods

The synthesis of benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves several steps. One common method includes the reaction of benzylamine with 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11;/h1-7,13,16H,8-10H2;1H

InChI Key

ZAVJAOBZLJMOFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.